molecular formula C18H11NO3 B1327004 8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid CAS No. 1142201-24-8

8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid

Cat. No. B1327004
CAS RN: 1142201-24-8
M. Wt: 289.3 g/mol
InChI Key: PXEKAYOEMDHHPG-UHFFFAOYSA-N
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Description

8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid, also known as 8-BNA, is an organic compound that has been studied for its potential applications in various scientific fields. 8-BNA is a type of benzoxazole, which is a heterocyclic aromatic compound that is composed of a benzene ring fused to an oxazole ring. 8-BNA has been found to have various biological activities, such as antioxidant, anti-inflammatory, and antimicrobial activity, which makes it a promising compound for further research and development. We will also discuss possible future directions for 8-BNA research.

Scientific Research Applications

Synthesis and Photophysical Properties

  • 8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid and its derivatives demonstrate significant fluorescence properties. They absorb in the range of 296 to 332 nm and emit in the ranges of 368 to 404 nm with excellent quantum yield. These compounds have potential use in applications requiring fluorescent materials (Phatangare et al., 2013).

Antimicrobial and Anticancer Activity

  • Some derivatives of this compound exhibit promising antimicrobial activity against bacterial strains like Escherichia coli and Staphylococcus aureus and fungal strains like Candida albicans and Aspergillus niger. These derivatives have potential as antimicrobial agents in medical research and pharmaceutical applications (Skrzypek et al., 2022).

Photophysical Behavior in Different Solvents

  • The photophysical behavior of synthesized compounds based on this compound is sensitive to the micro-environment, exhibiting different absorption and emission properties in polar and non-polar solvents. This sensitivity can be utilized in chemical sensing and environmental monitoring applications (Phatangare et al., 2013).

Mechanistic Insights into Chemical Reactions

  • Research on the Ni-catalyzed C-H/C-O coupling of benzoxazole, including this compound derivatives, provides insights into the base effect in chemical reactions. Understanding such mechanisms is crucial for developing more efficient chemical synthesis processes (Xu et al., 2014).

Synthesis and Characterization of Derivatives

  • The synthesis and characterization of various derivatives of this compound highlight its versatility in forming biologically active structures. These derivatives could have applications in drug discovery and development (Kumar et al., 2020).

Future Directions

Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities . Therefore, the future directions in this field could involve the development of new synthetic methodologies and the exploration of new biological activities.

Biochemical Analysis

Biochemical Properties

8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial and anticancer activities . It interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . Additionally, its interaction with cancer cell proteins can lead to apoptosis, making it a potential candidate for anticancer therapies .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation . Furthermore, it affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular metabolism and promoting cell death in cancerous cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits bacterial enzymes by binding to their active sites, thereby preventing their normal function . In cancer cells, it activates apoptotic pathways by interacting with proteins involved in cell death regulation . These interactions result in changes in gene expression, ultimately leading to the desired biochemical effects .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can maintain its biological activity, making it a viable candidate for extended research and potential therapeutic applications .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that at lower doses, the compound exhibits beneficial effects such as antimicrobial and anticancer activities . At higher doses, it can lead to toxic or adverse effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It has been observed to affect metabolic flux and metabolite levels, particularly in cancer cells . The compound’s metabolism involves its conversion into active metabolites that exert the desired biological effects . Understanding these pathways is crucial for optimizing its use in therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues . Studies have shown that it can effectively penetrate cell membranes and accumulate in cancer cells, enhancing its therapeutic potential . Additionally, its distribution within tissues is influenced by its binding to plasma proteins, which can affect its bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound has been found to localize in specific cellular compartments, such as the nucleus and mitochondria . Its localization is directed by targeting signals and post-translational modifications that guide it to these compartments . In the nucleus, it can influence gene expression, while in the mitochondria, it can affect cellular metabolism and apoptosis .

properties

IUPAC Name

8-(1,3-benzoxazol-2-yl)naphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO3/c20-18(21)13-8-4-6-11-5-3-7-12(16(11)13)17-19-14-9-1-2-10-15(14)22-17/h1-10H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEKAYOEMDHHPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=CC4=C3C(=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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